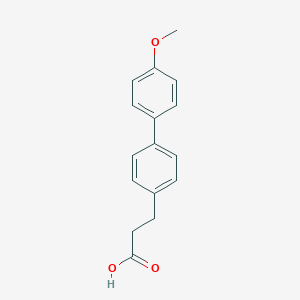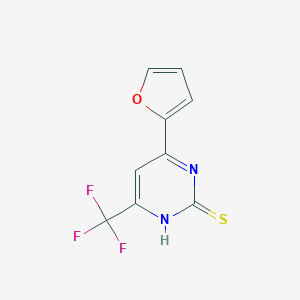![molecular formula C25H23NO B463085 9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol CAS No. 371951-57-4](/img/structure/B463085.png)
9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol is a complex organic compound that belongs to the class of fluorenols. This compound is characterized by the presence of a fluoren-9-ol core structure, which is substituted with a benzyl(methyl)amino group and a but-2-ynyl chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoren-9-ol Core: The fluoren-9-ol core can be synthesized through the reduction of fluorenone using a reducing agent such as sodium borohydride.
Substitution with Benzyl(methyl)amino Group:
Attachment of the But-2-ynyl Chain: The but-2-ynyl chain can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the fluoren-9-ol core can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluoren-9-ol compounds.
Scientific Research Applications
9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to investigate the interactions of fluorenol derivatives with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol involves its interaction with specific molecular targets and pathways. The benzyl(methyl)amino group can interact with various enzymes and receptors, modulating their activity. The fluoren-9-ol core can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
9-[4-[2-Hydroxyethyl(methyl)amino]but-2-ynyl]fluoren-9-ol: This compound has a similar structure but with a hydroxyethyl group instead of a benzyl group.
9-[4-[Dimethylamino]but-2-ynyl]fluoren-9-ol: This compound features a dimethylamino group instead of a benzyl(methyl)amino group.
Uniqueness
The presence of the benzyl(methyl)amino group in 9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol imparts unique chemical and biological properties to the compound. This structural feature can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
371951-57-4 |
|---|---|
Molecular Formula |
C25H23NO |
Molecular Weight |
353.5g/mol |
IUPAC Name |
9-[4-[benzyl(methyl)amino]but-2-ynyl]fluoren-9-ol |
InChI |
InChI=1S/C25H23NO/c1-26(19-20-11-3-2-4-12-20)18-10-9-17-25(27)23-15-7-5-13-21(23)22-14-6-8-16-24(22)25/h2-8,11-16,27H,17-19H2,1H3 |
InChI Key |
SFZKDHRWZHYASG-UHFFFAOYSA-N |
SMILES |
CN(CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O)CC4=CC=CC=C4 |
Canonical SMILES |
CN(CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-12,12-dimethyl-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B463012.png)
![2-{[(4-Methylphenyl)sulfonyl]methyl}acrylonitrile](/img/structure/B463013.png)
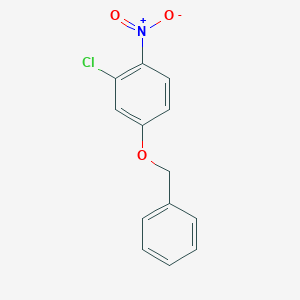
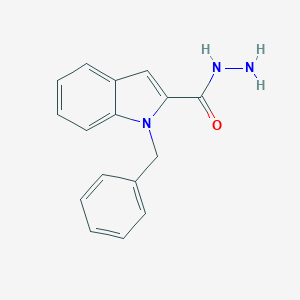
![5-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-11-methyl-4-prop-2-enyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B463035.png)
![4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B463070.png)
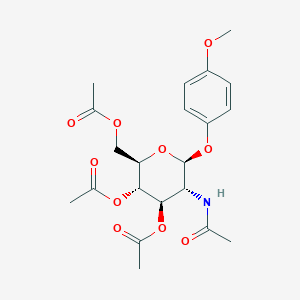
![N-(4-bromophenyl)-3-iminobenzo[f]chromene-2-carboxamide](/img/structure/B463073.png)
![2-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B463076.png)
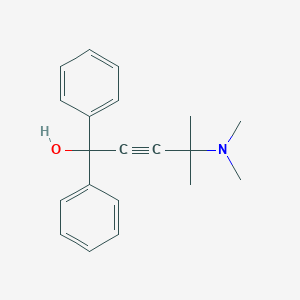
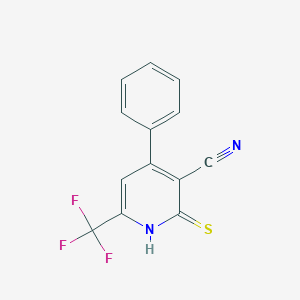
![9-[4-(Azepan-1-yl)but-2-ynyl]fluoren-9-ol](/img/structure/B463081.png)
